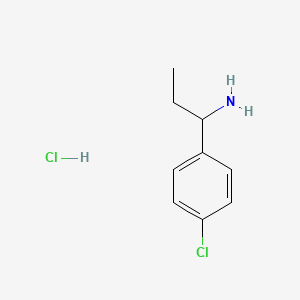
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate is an organic compound derived from the pyrrole family This compound stands out due to its specific structural features, particularly the presence of the 1-benzyl group and the 2-methyl moiety attached to the 2,3-dihydro-1H-pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate typically begins with the appropriate pyrrole precursor. Through a series of well-orchestrated steps involving alkylation, esterification, and hydrogenation, the compound is meticulously crafted. Key reagents often include benzyl chloride for the benzylation step and methyl halides for the methylation process.
Industrial Production Methods
Industrially, the compound's synthesis involves a continuous flow system that ensures high yield and purity. This method leverages automated synthesis reactors, which allow precise control of reaction parameters such as temperature, pressure, and reagent concentration. Such systems are invaluable for scaling up production while maintaining the compound’s integrity and reducing waste.
化学反应分析
Types of Reactions
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to nucleophilic substitution due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Common reagents involved in its chemical reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ reagents like sodium hydride and alkyl halides under aprotic conditions.
Major Products
The major products of these reactions vary based on the specific conditions employed. Oxidation typically yields carboxylic acid derivatives, while reduction can produce simpler hydrocarbons. Substitution reactions can lead to a wide array of functionalized pyrrole derivatives, each with unique properties.
科学研究应用
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate finds extensive use in scientific research:
Chemistry: : As a precursor for synthesizing more complex molecules and as a reagent in various organic synthesis protocols.
Biology: : Investigated for its potential as a bioactive molecule, particularly in inhibiting certain enzymatic pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: : Utilized in the development of advanced materials and specialty chemicals due to its unique structural properties.
作用机制
The compound exerts its effects through intricate mechanisms involving interaction with specific molecular targets. It often functions by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects in biological pathways, making it a molecule of interest for therapeutic research.
相似化合物的比较
Uniqueness
Compared to other pyrrole derivatives, 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate is unique due to the presence of the benzyl and methyl groups. These substitutions significantly alter its reactivity and interactions with biological targets.
Similar Compounds
Other compounds within the same family include:
1-Benzyl-2,5-dimethylpyrrole
2-Methylpyrrole-1-carboxylate
2,3-Dihydro-1H-pyrrole derivatives with various alkyl or aryl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Conclusion
This compound is a versatile and significant compound in the realm of chemistry and related fields. Its unique structural features and resultant chemical reactivity make it a valuable subject for ongoing research and industrial applications. From synthetic pathways to scientific applications, this compound offers a fascinating glimpse into the potential of organic molecules.
属性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFGEGRRBQUROI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

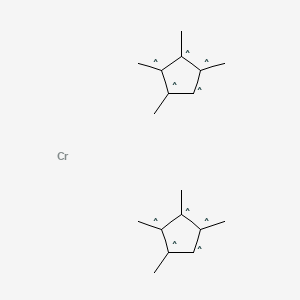
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

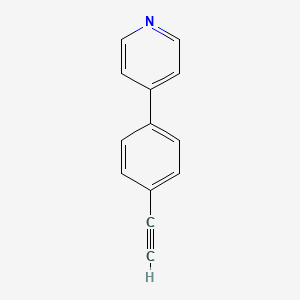

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

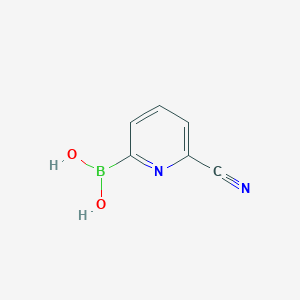
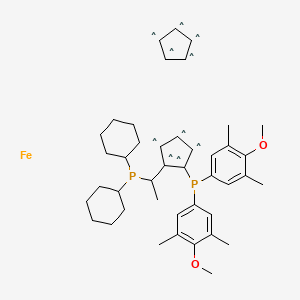
![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)
